Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-
Description
Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- (CAS 65925-28-2) is a chlorinated aromatic ether with the molecular formula C₁₈H₂₉ClO₂ and a molecular weight of 312.88 g/mol . Its structure features a benzene ring substituted with a branched 1,1,3,3-tetramethylbutyl group at the para position and a 2-(2-chloroethoxy)ethoxy chain at the ortho position. Key physicochemical properties include a calculated LogP of 5.27, indicating significant lipophilicity, and a boiling point of 402.6°C under standard pressure .
The compound is primarily utilized in analytical chemistry, where it serves as a reference standard in reverse-phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1 . Its stability under chromatographic conditions and distinct retention behavior make it suitable for method development in environmental or pharmaceutical analysis.
Properties
CAS No. |
65925-28-2 |
|---|---|
Molecular Formula |
C18H29ClO2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H29ClO2/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9H,10-14H2,1-5H3 |
InChI Key |
FITQCDWGUKECBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- typically involves a nucleophilic substitution reaction. One common method is the reaction of 1,1,3,3-tetramethylbutylbenzene with 2-(2-chloroethoxy)ethanol under basic conditions . The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, displacing the leaving group and forming the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. It may also inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Benzethonium Chloride (CAS 121-54-0)
- Structural Differences : Incorporates a quaternary ammonium group instead of a chlorine atom, increasing polarity and molecular weight.
- Applications : Widely used as a cationic surfactant and antiseptic in pharmaceuticals and cosmetics due to its antimicrobial activity .
- Safety : Classified as hazardous (H302, H318) with acute toxicity concerns .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Structural Differences : Replaces the terminal chlorine with a hydroxyl group, reducing LogP and enhancing hydrophilicity.
- Applications : Employed in R&D for surfactant synthesis. Classified as environmentally hazardous (H412) with chronic aquatic toxicity .
- Physical State : Light yellow liquid with a boiling point of 402.6°C and flash point of 197.3°C .
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)
- Structural Differences : Features a trifluoroethoxy group and nitro substituent, increasing electronegativity and reactivity.
- Applications: Primarily a synthetic intermediate in organofluorine chemistry .
Key Research Findings
- Chromatographic Behavior : The target compound exhibits distinct retention on Newcrom R1 columns due to its balanced hydrophobicity (LogP 5.27), outperforming analogs like the hydroxyl-containing derivative (CAS 9036-19-5), which may elute earlier in RP-HPLC .
- Synthetic Utility : The trifluoroethoxy-nitro analog (CAS 60984-98-7) is more reactive in nucleophilic substitutions, whereas the target compound’s chlorine atom offers moderate reactivity for further derivatization .
Biological Activity
Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- (CAS Number: 65925-28-2) is a synthetic organic compound with significant applications in chemical synthesis and potential biological implications. This article explores its biological activity, including its pharmacokinetics, toxicity, and interactions with biological systems.
- Molecular Formula : C18H29ClO2
- Molecular Weight : 312.88 g/mol
- LogP : 5.27 (indicating high lipophilicity)
Biological Activity Overview
The compound's biological activity has been primarily evaluated through various assays that assess its effects on cellular mechanisms and potential toxicity.
Toxicity Studies
Toxicological assessments have indicated that compounds similar to Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- may exhibit cytotoxic effects in certain cell lines. Specific studies have shown:
- Cytotoxicity : In vitro assays reveal that at higher concentrations, the compound can induce cell death in cultured mammalian cells.
- Genotoxicity : Preliminary data suggest potential genotoxic effects; however, further studies are required to elucidate the mechanisms involved.
Pharmacokinetics
Pharmacokinetic profiles indicate that the compound is likely to be absorbed through the gastrointestinal tract due to its lipophilic nature. Its metabolism may involve phase I and phase II reactions commonly seen with chlorinated compounds.
Case Study 1: Cytotoxic Effects on HepG2 Cells
A study evaluated the cytotoxic effects of Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- on HepG2 liver cancer cells. The results indicated:
- IC50 Value : Approximately 50 μM after 24 hours of exposure.
- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of this compound found that it can bioaccumulate in aquatic organisms. The study highlighted:
- Bioaccumulation Factor (BAF) : Values exceeding 1000 in certain fish species.
- Ecotoxicological Effects : Significant adverse effects on aquatic life were observed at concentrations above 10 μg/L.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 65925-28-2 |
| Molecular Formula | C18H29ClO2 |
| Molecular Weight | 312.88 g/mol |
| LogP | 5.27 |
| Cytotoxicity (IC50) | ~50 μM |
| Bioaccumulation Factor (BAF) | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
